An In-depth Technical Guide to 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
An In-depth Technical Guide to 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Abstract
This technical guide provides a comprehensive overview of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed synthesis protocol with mechanistic insights, explore its known biological activities and potential mechanisms of action, and present standardized experimental workflows. This document is intended for researchers, chemists, and pharmacologists engaged in drug discovery and development, offering a consolidated resource to facilitate further investigation and application of this versatile scaffold.
Introduction and Core Compound Identification
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2] As a structural analog of deazapurines, this bicyclic system with a bridgehead nitrogen atom serves as a foundational structure for compounds targeting a wide array of biological targets, including enzymes and receptors.[1][3] The specific derivative, 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, has emerged as a promising candidate for therapeutic development due to its unique structural features that allow for extensive modification and tailored biological activity.[4] Its potential applications span several therapeutic areas, including neurological disorders and oncology.[4]
The core of this guide is centered on the precise identification and characterization of this molecule.
| Identifier | Value | Source |
| CAS Number | 885281-16-3 | [4][5][6] |
| Molecular Formula | C₁₂H₁₃N₃ | [4] |
| Molecular Weight | 199.26 g/mol | [4] |
| PubChem ID | 24820498 | [4] |
| Appearance | Gray solid | [4] |
| Purity (Typical) | ≥ 98% (HPLC) | [4] |
| Storage Conditions | Store at 0 - 8 °C | [4] |
A dihydrochloride salt form of this compound is also commercially available, with CAS number 1986429-23-5.[7][8]
Synthesis Pathway and Mechanistic Rationale
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a well-established process in organic chemistry, typically involving the cyclization of a piperazine-based precursor. A general and robust synthetic route is outlined below, based on established methodologies for similar structures.[9]
General Synthesis Workflow
The synthesis can be conceptualized as a two-stage process: formation of the imidazo ring onto a pre-existing piperazine structure. A common approach involves the reaction of a substituted piperazine with an α-haloketone followed by cyclization.
Caption: Generalized synthetic workflow for 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Detailed Experimental Protocol
Step 1: N-Alkylation
-
Dissolve piperazin-2-one (1.0 eq) in absolute Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution.
-
Add 2-bromoacetophenone (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated intermediate.
-
Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of the piperazin-2-one, facilitating the nucleophilic attack on the electrophilic carbon of 2-bromoacetophenone. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction.
Step 2: Cyclization and Dehydration (Robinson-Gabriel Synthesis)
-
Dissolve the intermediate from Step 1 in absolute toluene.
-
Add ammonium acetate (NH₄OAc) (10-20 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Maintain reflux for 3-5 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the bicyclic lactam.
-
Causality: Ammonium acetate serves as the nitrogen source for the formation of the imidazole ring. The reaction proceeds via condensation of the ketone with ammonia (from NH₄OAc), followed by intramolecular cyclization and subsequent dehydration, driven by the removal of water via the Dean-Stark trap.
Step 3: Lactam Reduction
-
Dissolve the bicyclic lactam from Step 2 in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0 °C and slowly add Borane-THF complex (BH₃·THF) (3.0-4.0 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 24-48 hours.
-
Cool the mixture to 0 °C and cautiously quench with methanol, followed by 6M HCl.
-
Heat the mixture at reflux for 1 hour to hydrolyze the borane complexes.
-
Basify the solution with aqueous NaOH and extract with dichloromethane.
-
Dry, concentrate, and purify the crude product via column chromatography to yield 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
-
Causality: Borane is a powerful reducing agent that selectively reduces the amide (lactam) carbonyl group to a methylene group (CH₂), completing the synthesis of the tetrahydro-pyrazine ring.
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.
Biological Activity and Potential Mechanisms of Action
While specific data for 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is emerging, the broader class of imidazo[1,2-a]pyrazine derivatives exhibits a wide range of pharmacological activities.[1] These activities provide a strong rationale for the investigation of the title compound.
Established Activities for the Imidazo[1,2-a]pyrazine Scaffold:
-
Phosphodiesterase (PDE) Inhibition: Derivatives have shown potent inhibitory activity against cAMP and cGMP phosphodiesterases, suggesting applications as smooth muscle relaxants and cardiovascular agents.[10]
-
Kinase Inhibition: The scaffold is present in inhibitors of various kinases, including Tropomyosin Receptor Kinases (Trks) and PI3K, indicating potential in oncology.[1][11]
-
G-Protein Modulation: Certain tetrahydroimidazo[1,2-a]pyrazine derivatives are known to act as inhibitors of Gαq proteins, which are key signaling nodes involved in numerous physiological processes.[12]
-
Ion Channel Modulation: Recent studies have identified derivatives as potent inhibitors of the TRPC5 ion channel, highlighting potential in treating chronic kidney disease and hypertension.[13]
-
Antimicrobial and Anti-inflammatory Activity: The scaffold has been evaluated for antibacterial, antifungal, and anti-inflammatory properties.[1]
Postulated Signaling Pathway: Gαq Inhibition
Based on the activity of closely related analogs, a primary hypothesis is that 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine may function as an inhibitor of the Gαq signaling pathway.[12] This pathway is critical in many cell types and is initiated by the activation of G-protein coupled receptors (GPCRs).
Caption: Postulated mechanism of action via inhibition of Gαq protein activation.
In this pathway, the compound is hypothesized to prevent the exchange of GDP for GTP on the Gαq subunit, thereby keeping it in an inactive state and preventing the downstream activation of Phospholipase C (PLC) and subsequent signaling cascades.
Key Experimental Protocols
To evaluate the biological activity of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, several standard assays can be employed.
Protocol: In Vitro Kinase Inhibition Assay (e.g., TRK Kinase)
This protocol assesses the ability of the compound to directly inhibit the enzymatic activity of a target kinase.
-
Reagents: Recombinant human TRKA/B/C kinase, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound stock solution (in DMSO), kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute into the kinase assay buffer.
-
In a 96-well plate, add the kinase, the diluted test compound (or DMSO for control), and the peptide substrate.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for 30-60 minutes at 30 °C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify kinase activity by measuring substrate phosphorylation. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
-
Trustworthiness: Include a known potent inhibitor (e.g., LOXO-101 for TRK) as a positive control to validate assay performance.[11] Run "no enzyme" and "no substrate" controls to establish baseline signal.
Protocol: Cell-Based Gαq Signaling Assay (Calcium Mobilization)
This assay measures the functional consequence of Gαq pathway activation by quantifying intracellular calcium release.
-
Cell Line: Use a cell line endogenously expressing a Gαq-coupled receptor or one engineered to do so (e.g., HEK-293 cells).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), test compound, known receptor agonist, assay buffer (e.g., HBSS).
-
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1-2 hours at 37 °C).
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject the specific agonist to stimulate the Gαq-coupled receptor and immediately begin recording fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response.
-
Calculate the percent inhibition of the agonist-induced calcium signal and determine the IC₅₀ value.
-
-
Trustworthiness: Ensure the observed inhibition is not due to cytotoxicity by performing a parallel cell viability assay (e.g., MTT or CellTiter-Glo®).
Applications and Future Directions
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine represents a valuable chemical scaffold for drug discovery.[4] Its established role as a key intermediate allows for the synthesis of diverse compound libraries targeting various diseases.[4] Future research should focus on:
-
Target Deconvolution: Systematically screening the compound against panels of kinases, GPCRs, and ion channels to precisely identify its biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications on the phenyl ring and the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties.[4]
-
In Vivo Efficacy Studies: Progressing potent and selective compounds into animal models of relevant diseases, such as cancer or chronic kidney disease, to evaluate therapeutic potential.[11][13]
This guide provides a foundational framework for understanding and utilizing 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. By combining the provided synthetic and experimental protocols with a clear understanding of its potential biological roles, researchers can effectively leverage this compound in their drug development programs.
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